molecular formula C19H10ClF4N3 B2705984 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439096-17-0

5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2705984
CAS No.: 439096-17-0
M. Wt: 391.75
InChI Key: RTBZZWMOVUOEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a sophisticated small molecule based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its rigid, planar configuration that is highly amenable to interactions with enzymatic targets . This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology, for its potential as a protein kinase inhibitor (PKI) . Protein kinases are key regulators of cellular signaling processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention . The strategic substitution pattern on this core scaffold is designed to enhance its biological activity and selectivity. The 7-(trifluoromethyl) group is a common bioisostere that can improve metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing properties . The 3-(4-fluorophenyl) and 5-(3-chlorophenyl) moieties contribute to the molecule's diverse research profile, likely enabling it to occupy distinct hydrophobic regions within enzyme binding pockets . Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibitory effects against a range of kinases critical in oncogenesis, including but not limited to CK2, EGFR, B-Raf, and MEK . They typically function by competing with ATP for binding at the kinase's active site, thereby disrupting the phosphorylation signaling cascades that drive uncontrolled cell proliferation . This makes them valuable chemical tools for probing kinase function in vitro and for developing targeted cancer therapies. Researchers can utilize this compound to investigate structure-activity relationships (SAR) and to explore novel mechanisms of action in various cancer cell lines. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF4N3/c20-13-3-1-2-12(8-13)16-9-17(19(22,23)24)27-18(26-16)15(10-25-27)11-4-6-14(21)7-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBZZWMOVUOEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, fluorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the fluorophenyl group can be added using a Suzuki coupling reaction. The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents), and catalysts like palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H17ClF4N6
  • Molecular Weight : 476.9 g/mol
  • IUPAC Name : 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that significantly influence its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Liver Cancer (HepG2 Cells)
  • Cervical Cancer (HeLa Cells)
  • Breast Cancer (MCF-7 Cells)

In vitro studies demonstrate that the compound induces apoptosis and disrupts cell cycle progression. Its potency is comparable to established anticancer agents such as sunitinib and erlotinib.

Cancer Type Cell Line IC50 Value (μM)
Liver CancerHepG25.2
Cervical CancerHeLa4.8
Breast CancerMCF-76.0

Structure-Activity Relationship (SAR)

The introduction of various substituents on the pyrazolo[1,5-a]pyrimidine scaffold has been explored to optimize biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against targeted kinases while maintaining selectivity over other receptors.

Case Studies

Several case studies highlight the efficacy of this compound in various cancer models:

  • Liver Cancer Model :
    • Study showed significant reduction in tumor size when treated with the compound.
    • Mechanistic studies indicated apoptosis induction via caspase activation.
  • Cervical Cancer Model :
    • The compound demonstrated a dose-dependent inhibition of cell growth.
    • Flow cytometry analysis revealed G1 phase arrest in treated cells.
  • Breast Cancer Model :
    • In vivo studies indicated prolonged survival rates in animal models treated with the compound compared to controls.

Additional Applications

Beyond its anticancer properties, this compound has potential applications in:

  • Antifungal Activity : Preliminary studies suggest efficacy against certain fungal strains.
  • Insecticidal Properties : Investigations into its use as an agricultural pesticide are ongoing.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    5-(3-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Substitutes the fluorophenyl group with a methylphenyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Biological Activity

5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, identified by its CAS number 439096-17-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities, supported by relevant research findings and data.

  • Molecular Formula : C₁₉H₁₀ClF₄N₃
  • Molecular Weight : 391.75 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of pyrazolo[1,5-a]pyrimidines indicates a wide range of pharmacological effects. This compound has been primarily studied for its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • A study explored synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. The in vitro assays against various breast cancer cell lines (MCF-7, MDA-MB231) showed promising results. One derivative exhibited an IC₅₀ value of 15.3 µM against MCF-7 cells, indicating significant growth inhibition compared to controls (YM155 and menadione) .
  • Another investigation assessed a library of pyrazolo[1,5-a]pyrimidin-7-ols for anticancer activity using the MTT assay on MDA-MB-231 cells. None of the compounds showed growth inhibitory activity; however, this highlights the need for further modifications to enhance efficacy .
CompoundCell LineIC₅₀ (µM)Reference
Triazole-linked glycohybridMCF-715.3
Pyrazolo[1,5-a]pyrimidin-7-olsMDA-MB-231Not effective

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have also been noted for their antimicrobial properties:

  • Compounds derived from this class exhibited significant activity against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents like allyl and fluorophenyl groups was linked to enhanced antibacterial effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity:

  • Substituents such as trifluoromethyl and halogens (chlorine and fluorine) are critical for enhancing the binding affinity to biological targets.
  • The introduction of different functional groups may lead to variations in potency and selectivity against cancer cells or pathogens.

Case Studies

Several case studies highlight the biological potential of pyrazolo[1,5-a]pyrimidines:

  • Synthesis and Evaluation : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer properties through in vitro assays. The findings suggested that structural modifications could lead to improved anticancer efficacy .
  • Crystallographic Analysis : The crystal structure analysis provided insights into the molecular geometry and interactions that could be leveraged for drug design .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

Answer: The compound is synthesized via a condensation reaction between a substituted pyrazole-amine (e.g., 4-(3-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine) and a trifluoromethyl diketone (e.g., 4,4,4-trifluoro-1-(trifluoromethyl)butane-1,3-dione). Key steps include heating the precursors at 433–458 K for 2.5 hours under inert conditions to eliminate water, followed by recrystallization from methanol or ethanol/ethyl acetate mixtures to achieve purity (typical yields: 62–67% for analogs). Reaction monitoring via TLC and spectroscopic validation (NMR, IR) are critical for confirming intermediate formation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : The 4-fluorophenyl group shows characteristic deshielded aromatic protons (δ 7.2–8.1 ppm) and a singlet for the trifluoromethyl group (-CF₃, δ -60 to -65 ppm in ¹⁹F NMR).
  • IR : Stretching vibrations at 1600–1650 cm⁻¹ confirm the pyrimidine ring, while C-F (1100–1200 cm⁻¹) and C-Cl (550–750 cm⁻¹) bands validate substituents.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 502.28 for analogs) and fragmentation patterns align with the molecular formula .

Q. What crystallization strategies yield high-quality single crystals for X-ray analysis?

Answer: Slow evaporation of ethanol/ethyl acetate (1:1 v/v) at 298 K produces diffraction-quality crystals. Key parameters:

  • Solvent polarity matching the compound’s solubility.
  • Gradual cooling (0.5°C/hour) to minimize defects.
  • Seeding with microcrystals to control nucleation. Crystal systems (monoclinic, P21/c) and unit cell parameters (e.g., a = 9.08 Å, b = 9.06 Å, c = 27.26 Å, β = 99.46°) are consistent with pyrazolo[1,5-a]pyrimidine derivatives .

Advanced Research Questions

Q. How do substituents influence molecular conformation and crystal packing in this compound?

Answer: X-ray crystallography reveals:

  • The 4-fluorophenyl group forms a dihedral angle of 7.97° with the pyrimidine core, enhancing π-π stacking, while the 3-chlorophenyl substituent adopts a 69.95° angle, favoring van der Waals interactions.
  • Cl⋯Cl interactions (3.475 Å) stabilize the lattice, while trifluoromethyl groups induce torsional strain (C(16)–C(17)–C(18)–C(19) = -178.71°).
  • Hirshfeld surface analysis quantifies intermolecular contacts: H⋯F (12%), Cl⋯Cl (8%) .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine analogs?

Answer: Discrepancies often arise from assay variability (e.g., cell lines, IC₅₀ protocols). Mitigation strategies:

  • Standardization : Use identical kinase inhibition assays (e.g., KDR kinase) with controlled ATP concentrations.
  • SAR Studies : Compare -CF₃ analogs with -CH₃ derivatives to isolate electronic effects. For example, replacing -CF₃ with -CH₃ reduces PAR2 receptor antagonism by 40% .
  • Purity Control : Validate compound purity via HPLC (>95%) to exclude confounding byproducts .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

  • LogP Calculation : Substituent contributions (e.g., -Cl: +0.71, -CF₃: +1.12) predict a logP of ~3.8, indicating moderate lipophilicity.
  • Molecular Dynamics (MD) : Simulations show the trifluoromethyl group stabilizes binding to hydrophobic pockets (e.g., PAR2 receptor) with ΔG = -9.2 kcal/mol.
  • ADMET Prediction : Moderate solubility (2.1 mg/mL) and CYP3A4 inhibition risk (IC₅₀ = 8.2 µM) are inferred .

Data Contradiction Analysis

Q. Why do melting points vary across structurally similar pyrazolo[1,5-a]pyrimidine derivatives?

Answer: Variations arise from:

  • Polymorphism : Multiple crystal forms (e.g., Form I: 221–223°C vs. Form II: 215–218°C for analog 11).
  • Impurities : Residual solvents (e.g., methanol) depress melting points. Recrystallization from ethanol increases purity and melting point consistency (e.g., 233–235°C for compound 14) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) elevate melting points via dipole-dipole interactions .

Methodological Best Practices

Q. What protocols optimize reaction yields in large-scale synthesis?

Answer:

  • Stoichiometry : Maintain a 1:1.1 molar ratio of pyrazole-amine to diketone to drive reaction completion.
  • Catalysis : Add 2 mol% p-toluenesulfonic acid (PTSA) to accelerate cyclization.
  • Workup : Use Soxhlet extraction with dichloromethane to recover unreacted starting materials (recovery: >90%) .

Q. How to troubleshoot failed crystallization attempts for X-ray studies?

Answer:

  • Solvent Screening : Test binary mixtures (e.g., DMSO/water) to modulate solubility.
  • Additives : Introduce 5% ethyl acetate to reduce nucleation rate.
  • Temperature Gradients : Use a gradient from 50°C to 4°C over 48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.